molecular formula C8H16O5 B2434832 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid CAS No. 1851435-76-1

3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid

Cat. No.: B2434832
CAS No.: 1851435-76-1
M. Wt: 192.211
InChI Key: BTLCQBZHSNTMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid is a chemical compound with the molecular formula C8H16O5 and a monoisotopic mass of 192.09978 Da . Its structure features a propanoic acid terminus and a terminal hydroxyl group, connected by a polyether chain containing a diethylene glycol motif. This bifunctional nature (carboxylic acid and alcohol) makes it a valuable building block in organic synthesis and medicinal chemistry for the construction of more complex molecules, such as in the design of bivalent pharmaceutical ligands . The compound is supplied with a purity of 95% and is for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c9-3-1-4-12-6-7-13-5-2-8(10)11/h9H,1-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLCQBZHSNTMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1851435-76-1
Record name 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Epoxide Ring-Opening

Epoxide intermediates offer regioselective etherification:

  • Epoxidation :
    Allyl glycidyl ether is treated with m-chloroperbenzoic acid (mCPBA) to form an epoxide.

  • Ring-Opening :
    The epoxide reacts with 3-hydroxypropanol in the presence of BF₃·OEt₂, yielding a diol intermediate.

  • Oxidation :
    Selective oxidation of the primary alcohol to a carboxylic acid (Jones reagent) completes the synthesis.

Limitations :

  • Low regioselectivity (~60:40) in ring-opening.
  • Requires rigorous purification.

Enzymatic Synthesis

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) have been explored for greener synthesis:

  • Esterification :
    Vinyl propanoate and 2-(3-hydroxypropoxy)ethanol undergo enzymatic coupling in hexane.

  • Hydrolysis :
    The ester product is hydrolyzed to the acid using immobilized lipase.

Table 3: Enzymatic vs. Chemical Synthesis

Metric Enzymatic Williamson
Yield 45% 70%
Reaction Time 72 hr 12 hr
Solvent Hexane THF/DMF
Environmental Impact Low Moderate

Industrial-Scale Optimization

Continuous Flow Reactors

Patents describe tubular reactors for multi-step etherification:

  • Residence Time : 30 min per step.
  • Throughput : 1 kg/hr with >90% conversion.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) facilitates deprotection of benzyl ether intermediates, enhancing scalability.

Challenges and Solutions

Byproduct Formation

  • Rearranged Esters :
    <1% byproduct formation in Mitsunobu reactions due to carbocation rearrangements. Mitigated by low-temperature conditions.

Purification

  • Chromatography :
    Silica gel chromatography (ethyl acetate/hexane) achieves >99% purity but is cost-prohibitive at scale.
  • Crystallization : Ethanol/water recrystallization offers 85% recovery with 98% purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid involves its interaction with various molecular targets and pathways. The hydroxy and ether groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid is unique due to its specific combination of hydroxy and ether groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a propanoic acid backbone with an ethoxy group and a hydroxypropoxy substituent. This structure contributes to its solubility and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cell signaling and growth processes.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Properties

Research has also focused on the anticancer potential of this compound. In cell line studies, it showed promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial activity compared to control agents .

Case Study 2: Anticancer Activity

In a recent investigation reported in Cancer Research, the compound was tested on human breast cancer cell lines (MCF-7). Results showed that treatment with 50 µM of the compound resulted in a 60% reduction in cell viability after 48 hours, attributed to increased apoptosis markers such as caspase-3 activation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it has a moderate half-life, allowing for sustained therapeutic effects when administered at appropriate dosages.

Toxicity and Safety Profile

Toxicological assessments have shown that while the compound exhibits biological activity, it also poses certain risks. In animal models, doses exceeding 100 mg/kg resulted in observable toxicity, emphasizing the need for careful dosage regulation in potential therapeutic applications .

Comparative Analysis

Activity MIC (µg/mL) Cell Viability Reduction (%) Toxicity (mg/kg)
Antimicrobial32N/A>100
AnticancerN/A60>100

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including etherification and hydrolysis. For example, intermediates may be generated via nucleophilic substitution of hydroxypropoxy precursors, followed by carboxylation. Catalysts like acidic or basic agents (e.g., H₂SO₄ or KOH) are often used to accelerate ether bond formation . Yield optimization requires precise temperature control (e.g., 60–80°C for etherification) and solvent selection (e.g., THF or DMF), with purification via column chromatography or recrystallization .

Q. How should researchers prepare stock solutions of this compound for biological assays, and what solvents are compatible?

  • Methodological Answer : Dissolve the compound in inert, high-purity solvents (e.g., DMSO or ethanol) at concentrations ≤10 mM. Ensure solvent compatibility with downstream assays:

  • DMSO : Ideal for cellular studies but limit residual concentrations to <0.1% to avoid cytotoxicity.
  • Aqueous buffers (PBS) : Direct dissolution is feasible at ~1 mg/mL, but stability may degrade within 24 hours . Pre-filter solutions (0.22 µm) to remove particulates.

Q. What analytical techniques are critical for characterizing its structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm ether and carboxylic acid moieties (e.g., δ ~3.5–4.5 ppm for ether protons) .
  • HPLC-MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with ESI-MS detection .
  • FT-IR : Identify functional groups (e.g., broad O-H stretch at 2500–3300 cm⁻¹ for hydroxypropoxy and carboxylic acid groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or LC-MS peaks)?

  • Methodological Answer : Contradictions often arise from stereochemical heterogeneity or residual solvents. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
  • High-resolution mass spectrometry (HR-MS) : Differentiate between isobaric impurities and confirm molecular formula .
  • X-ray crystallography : Resolve ambiguous conformations of the hydroxypropoxy-ethoxy backbone .

Q. What experimental designs are recommended for studying its interactions with biological macromolecules (e.g., proteins or membranes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing target proteins on sensor chips .
  • Molecular docking simulations : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .

Q. How does the compound’s stability vary under different pH and temperature conditions, and how should this inform storage protocols?

  • Methodological Answer : Stability studies show:

  • pH 7–9 : Optimal for aqueous solutions, with degradation <5% over 48 hours.
  • Acidic conditions (pH <4) : Rapid hydrolysis of ether bonds occurs, requiring lyophilization for long-term storage .
  • Temperature : Store at –20°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent precipitation .

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

  • Methodological Answer :

  • Rigorous QC : Enforce ≥98% purity via HPLC and LC-MS for all batches .
  • Normalization : Adjust concentrations using UV-Vis absorbance at λmax (~210 nm for carboxylic acid) .
  • Positive controls : Include reference compounds (e.g., structurally similar acids) to calibrate assay sensitivity .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Discrepancies may stem from bioavailability or metabolic instability. Solutions include:

  • Pharmacokinetic profiling : Measure plasma half-life (t½) and tissue distribution via LC-MS/MS .
  • Prodrug modification : Introduce ester groups to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) to identify significant toxicity thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.